molecular formula C8H10N4O B11911679 2-Isopropyl-3H-purin-6(7H)-one

2-Isopropyl-3H-purin-6(7H)-one

Cat. No.: B11911679
M. Wt: 178.19 g/mol
InChI Key: LMCBXTXZHQMBAF-UHFFFAOYSA-N
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Description

2-Isopropyl-3H-purin-6(7H)-one is a purine derivative, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of DNA and RNA, where they form the building blocks of adenine and guanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3H-purin-6(7H)-one typically involves the alkylation of a purine precursor. One common method is the reaction of 6-chloropurine with isopropylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for purine derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for yield and efficiency. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purines, while substitution reactions can produce a variety of functionalized purines.

Scientific Research Applications

2-Isopropyl-3H-purin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleotide analogs and potential effects on DNA/RNA synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways, leading to its observed biological effects. For example, it could inhibit DNA polymerase, affecting DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that is also a purine derivative.

Uniqueness

2-Isopropyl-3H-purin-6(7H)-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other purine derivatives.

Biological Activity

2-Isopropyl-3H-purin-6(7H)-one, a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and its antiparasitic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Structure and Synthesis

The compound this compound is characterized by its unique purine structure, which can be modified to enhance its biological activity. Various synthetic methods have been developed to create derivatives with improved potency against specific biological targets. For instance, a one-pot synthesis method has been reported for generating tri-substituted purines, including 2-isopropyl derivatives, which exhibit significant biological activities .

Anticancer Activity

One of the primary areas of interest regarding this compound is its role as an inhibitor of CDKs. CDKs are crucial regulators of the cell cycle and are often overactive in cancer cells. The compound has shown promise in inhibiting various CDK isoforms, which can lead to reduced cell proliferation.

Table 1: CDK Inhibition Potency of Purine Derivatives

CompoundCDK Inhibition IC50 (µM)
This compoundTBD
Roscovitine0.25
Bohemine0.21
Purvalanol A0.58

Note: TBD indicates that specific data for this compound is yet to be determined.

Recent studies have indicated that modifications at the C2, C6, and C9 positions of the purine ring significantly influence the inhibitory activity against CDKs. For example, derivatives with polar functional groups at these positions tend to exhibit enhanced inhibitory effects .

Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study reported that certain purine analogues showed IC50 values as low as 1 µM against this parasite, indicating strong potential for therapeutic application in treating parasitic infections .

Table 2: Antiparasitic Activity of Purine Derivatives

CompoundTrypanocidal IC50 (µM)
This compoundTBD
ASIMJ-41
ASIMJ-254.8

The mechanisms underlying the biological activities of this compound primarily involve its interaction with specific protein targets:

  • CDK Inhibition : The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression.
  • Antiparasitic Action : The exact mechanism remains under investigation but may involve interference with metabolic pathways critical for the survival of T. brucei.

Study on CDK Inhibition

In a recent study evaluating various purine derivatives for their CDK inhibitory activity, researchers found that compounds closely related to this compound exhibited varying degrees of potency. The study highlighted the importance of structural modifications in enhancing biological efficacy and reducing toxicity .

Study on Antiparasitic Properties

Another significant research effort focused on assessing the antiparasitic properties of novel purine analogues against T. brucei. The findings revealed that compounds featuring an isopropyl group at position 9 consistently showed higher activity compared to their counterparts without this substitution .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-propan-2-yl-1,7-dihydropurin-6-one

InChI

InChI=1S/C8H10N4O/c1-4(2)6-11-7-5(8(13)12-6)9-3-10-7/h3-4H,1-2H3,(H2,9,10,11,12,13)

InChI Key

LMCBXTXZHQMBAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

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